
Biotin Azide Plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin Azide Plus: is a biotinylation reagent used primarily in click chemistry. It is a derivative of biotin, a B-complex vitamin, and contains an azide group that allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is highly valued for its ability to form strong, active copper complexes that act simultaneously as both reactant and catalyst in CuAAC reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Biotin Azide Plus is synthesized by linking a biotin moiety to an azide group through a spacer arm. The synthesis involves the use of copper-chelating systems to ensure the formation of strong, active copper complexes. The reaction conditions typically involve mild temperatures and the presence of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotin-azide intermediate, followed by purification and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: : Biotin Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a form of click chemistry that allows for the rapid and efficient formation of triazole linkages .
Common Reagents and Conditions: : The common reagents used in these reactions include copper sulfate, sodium ascorbate, and alkyne-containing compounds. The reaction conditions typically involve room temperature and aqueous solvents to ensure biocompatibility .
Major Products Formed: : The major products formed from these reactions are triazole-linked biotinylated compounds. These products are highly stable and can be used for various applications, including protein labeling and detection .
Scientific Research Applications
Chemistry: : In chemistry, Biotin Azide Plus is used for the biotinylation of glycoproteins and carbohydrate-containing compounds. It is particularly useful for labeling oxidizable sugars or aldehydes .
Biology: : In biological research, this compound is employed for imaging and detecting low-abundance targets. It is used in protocols for staining fixed and permeabilized cells, as well as labeling proteins in cell lysates .
Medicine: : In medical research, this compound is used for the detection and analysis of biomolecules. Its ability to form stable triazole linkages makes it valuable for studying protein interactions and cellular processes .
Industry: : In industrial applications, this compound is used for the development of diagnostic assays and the production of biotinylated reagents. Its high reactivity and stability make it suitable for large-scale production .
Mechanism of Action
Biotin Azide Plus exerts its effects through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group in this compound reacts with alkyne-containing compounds in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include conventional biotin-azide and picolyl azides. These compounds also participate in CuAAC reactions but may not have the same level of reactivity and stability as Biotin Azide Plus .
Uniqueness: : this compound is unique due to its complete copper-chelating system, which allows for the formation of strong, active copper complexes. This feature enhances its reactivity and makes it particularly valuable for detecting low-abundance targets and improving biocompatibility .
Properties
Molecular Formula |
C24H42N10O5S |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[(3-azidopropylamino)methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C24H42N10O5S/c25-32-28-7-3-6-26-16-19-17-34(33-31-19)9-11-38-13-15-39-14-12-37-10-8-27-22(35)5-2-1-4-21-23-20(18-40-21)29-24(36)30-23/h17,20-21,23,26H,1-16,18H2,(H,27,35)(H2,29,30,36)/t20-,21-,23-/m0/s1 |
InChI Key |
RENVLGPUZQGLEY-FUDKSRODSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


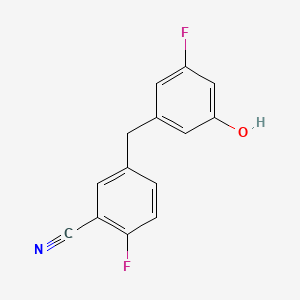
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
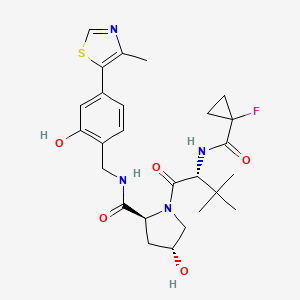
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
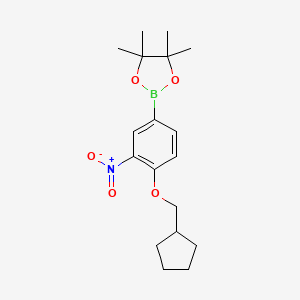
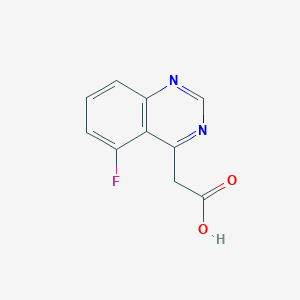

![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)


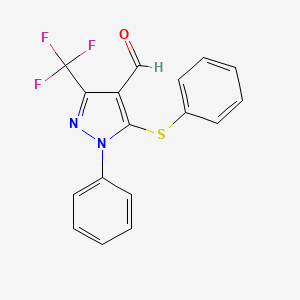
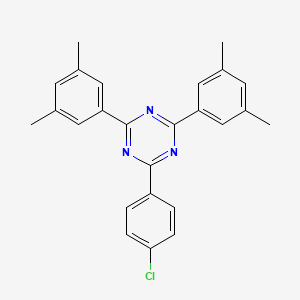
![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

